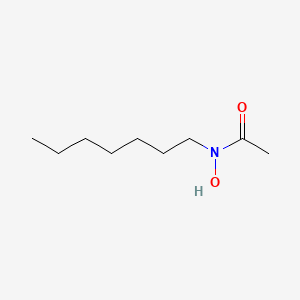
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate is an organic compound with the molecular formula C8H11BrO4 It is a derivative of cyclobutane, featuring two ester groups and a bromine atom attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-bromocyclobutane-1,3-dicarboxylate typically involves the bromination of dimethyl cyclobutane-1,3-dicarboxylate. One common method is the reaction of dimethyl cyclobutane-1,3-dicarboxylate with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form dimethyl cyclobutane-1,3-dicarboxylate.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of dimethyl cyclobutane-1,3-dicarboxylate derivatives.
Reduction: Formation of dimethyl cyclobutane-1,3-dicarboxylate.
Oxidation: Formation of cyclobutane-1,3-dicarboxylic acid derivatives.
科学研究应用
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Dimethyl 1-bromocyclobutane-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The ester groups can participate in various transformations, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
Dimethyl cyclobutane-1,3-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Dimethyl 1-chlorocyclobutane-1,3-dicarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Dimethyl 1-fluorocyclobutane-1,3-dicarboxylate: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
Uniqueness
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions
属性
CAS 编号 |
61168-46-5 |
|---|---|
分子式 |
C8H11BrO4 |
分子量 |
251.07 g/mol |
IUPAC 名称 |
dimethyl 1-bromocyclobutane-1,3-dicarboxylate |
InChI |
InChI=1S/C8H11BrO4/c1-12-6(10)5-3-8(9,4-5)7(11)13-2/h5H,3-4H2,1-2H3 |
InChI 键 |
KZCBWXSDJNDOPK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(C1)(C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)






![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)
![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)
![2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)](/img/structure/B14601065.png)

![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)
